molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3109757
CAS No.: 175531-34-7
M. Wt: 232.28 g/mol
InChI Key: MXSWGQZBRWJKLR-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and studies .

Medicine: this compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and parasitic diseases. Their efficacy in targeting specific biological pathways is a key area of research .

Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications in material science .

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit antimycobacterial properties . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis , which plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor in numerous biochemical reactions.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organism or cell

Biochemical Pathways

Given the antimycobacterial properties of benzimidazole derivatives , it can be inferred that the compound may interfere with the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this cofactor.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimycobacterial properties , suggesting that the compound may inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and green chemistry principles is also common to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxylate
  • 2-methyl-1H-benzo[d]imidazole
  • tert-butyl-1H-benzo[d]imidazole-1-carboxylate

Uniqueness: tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of both tert-butyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

tert-butyl 2-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSWGQZBRWJKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methylbenzimidazole (1.5 g, 11.35 mmole), Et3N (1.66 mL, 11.92 mmole), DMAP (0.20 g, 1.6 mmole), and (BOC)2O (2.60 g, 11.92 mmole) in anhydrous CH2Cl2 (15 mL) was stirred at RT for 24 hr, then was concentrated. The residue was taken up in H2O, stirred, and filtered to afford the title compound as a colorless solid (2.63 g, 100%): mp 71-72° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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